molecular formula C12H11NO B1267808 2-(Benzyloxy)pyridine CAS No. 40864-08-2

2-(Benzyloxy)pyridine

Cat. No. B1267808
CAS RN: 40864-08-2
M. Wt: 185.22 g/mol
InChI Key: FMBDGKGJYMSJKF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This method has been used for the synthesis of substituted pyridines with diverse functional groups via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)pyridine consists of a pyridine ring attached to a benzyl group through an oxygen atom . The molecular formula is C12H11NO , and the compound has a molecular weight of 185.22 g/mol .


Physical And Chemical Properties Analysis

2-(Benzyloxy)pyridine has a molecular weight of 185.22 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 22.1 Ų .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters 2-(Benzyloxy)pyridine is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . It provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Bioactive Ligands and Chemosensors

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Spectral Characteristics

The spectral characteristics of 2-amino-3-benzyloxypyridine (2ABP) has been studied in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .

Larvicidal Potency

It exhibited better larvicidal potency than etoxazole against mosquito larvae .

Pharmacological Aspects

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Safety and Hazards

The safety data sheet for 2-(Benzyloxy)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures such as wearing suitable gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

Given the importance of pyridine derivatives in various fields, there is a need for more research into the synthesis and functionalization of 2-(Benzyloxy)pyridine . This includes developing robust synthetic routes and improving the reaction success of 2-pyridyl boron nucleophiles in cross-coupling reactions .

properties

IUPAC Name

2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDGKGJYMSJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304341
Record name 2-(Benzyloxy)pyridine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)pyridine

CAS RN

40864-08-2
Record name 40864-08-2
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Record name 2-(Benzyloxy)pyridine
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Record name 2-(Benzyloxy)pyridine
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Synthesis routes and methods I

Procedure details

Reaction of 4-chloropyridone (XXXXII) with an aryl halide, such as benzyl bromide in benzene and in the presence of Ag2CO3 as described in Scheme 13 (Smith A. M.; et al. J. Med. Chem. 36, 8, 1993) and at temperature ranges of 30-80° C. afforded the corresponding 2-benzyloxypyridine (XXXXVII). This was coupled with an arylboronic acid, ArB(OH)2 under palladium-catalyzed conditions to give (XXXXIX). The benzyloxy group can be removed by treatment with a strong acid, such as trifluoroacetic, triflic, sulfuric, HCl, etc. to give pyridone (L). This was converted to the 2-halopyridine with the action of POX3, PX5 or the corresponding triflate, tosylate or mesylate, which was displaced with a primary amine RNH2 to give (LI). The nitro group was reduced under conditions described in scheme 13 and the aminopyridine was cyclized to the imidazolo[4,5-b]pyridine (LII) under conditions described in scheme 13.
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Synthesis routes and methods II

Procedure details

The synthesis of 1 is illustrated in FIG. 8. Benzyl alcohol is coupled with 2-chloropyridine using a modification of a reported procedure to afford 2-benzyloxypyridine, compound 5, in high yield. A range of alkylating agents and solvents was investigated in search of preferred conditions for the irreversible covalent activation of 5. The preferred protocol is to add methyl triflate (bp 94-99° C.) to an ice-cold solution of compound 5 in toluene and allow the mixture to warm to ambient temperature. A white microcrystalline solid, compound 1, forms within minutes, as the solution warms. Analytically pure compound 1 (mp 82-86° C.) can be isolated by filtration or by evaporation of the supernatant under reduced pressure. Salt 1 is remarkably stable. It may be preferably stored under an argon atmosphere either in a refrigerator or on the laboratory bench-top at room temperature and the white crystals of compound 1 are routinely handled open to the air. No differences have been observed between freshly prepared crystals and those that were prepared three months prior.
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Synthesis routes and methods III

Procedure details

2-Chloro-pyridine (5 g, 44 mmol) was added to a stirred solution of benzylalcohol (6.1 g, 57.2 mmol), KOH (2.9 g, 52.8 mmol) and 18 crown[6] (50 mg) in toluene (20 mL) and the resulting mixture was heated to reflux at 110° C. for 6 hours. The reaction mixture was then cooled to room temperature and concentrated. The residue was diluted with waster and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 1.85 g (22%) of 2-benzyloxy-pyridine.
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5 g
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2.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical transformation associated with 2-(Benzyloxy)pyridine?

A1: The title of the research paper highlights a "rearrangement" reaction involving 2-(Benzyloxy)pyridine []. While the abstract doesn't provide specifics, this suggests the compound undergoes a structural change under certain conditions, potentially leading to a different isomer or a new molecule entirely.

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